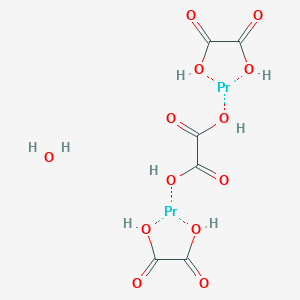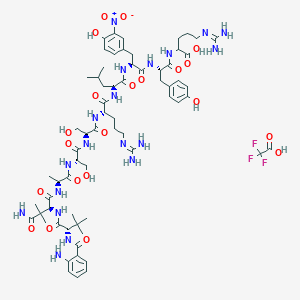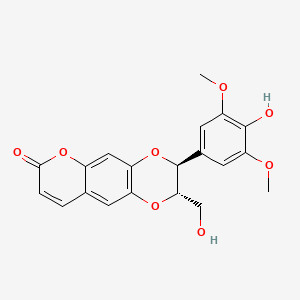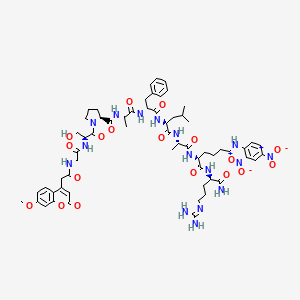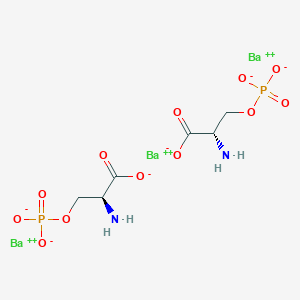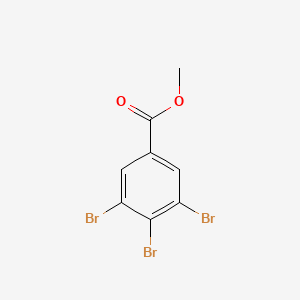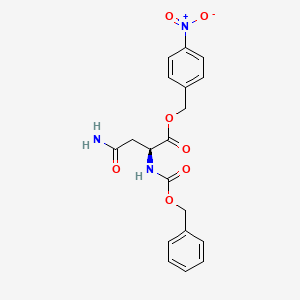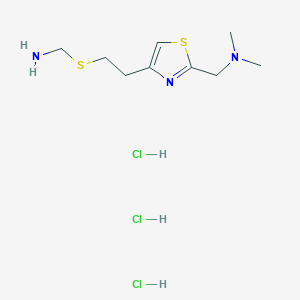![molecular formula C21H34O3 B1516236 (5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1516236.png)
(5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid is a stable analog of prostacyclin (PGI2) and an isomer of carbaprostacyclin. It is known for its weak inhibition of human platelet aggregation and its ability to induce relaxation in pulmonary vascular tone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid involves several steps, starting from the appropriate precursors. The key steps include the formation of the pentalenylidene ring system and the introduction of the hydroxyl groups at specific positions. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The final product is obtained as a crystalline solid with high purity (≥99%) and is stored at -20°C to ensure stability .
Chemical Reactions Analysis
Types of Reactions: (5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of double bonds.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute hydroxyl groups with halogens.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield saturated hydrocarbons.
Scientific Research Applications
(5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid has a wide range of scientific research applications, including:
Cardiovascular Research: It is used to study the mechanisms of platelet aggregation and vascular relaxation. .
Pharmacological Studies: The compound is used to investigate the effects of prostacyclin analogs on various physiological processes, including blood coagulation and vasodilation.
Biological Research: It serves as a model compound for studying the interactions of prostacyclin analogs with cellular receptors and signaling pathways.
Medical Research:
Mechanism of Action
The mechanism of action of (5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid involves its interaction with prostacyclin receptors on the surface of platelets and vascular smooth muscle cells. Upon binding to these receptors, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and relaxation of vascular smooth muscle .
Comparison with Similar Compounds
Carbaprostacyclin: A more potent analog of prostacyclin with stronger inhibitory effects on platelet aggregation.
Prostacyclin (PGI2): The natural compound with potent vasodilatory and anti-platelet aggregation properties.
Iloprost: A synthetic analog of prostacyclin used clinically for its vasodilatory effects.
Comparison: (5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid is unique in its weaker inhibition of platelet aggregation compared to carbaprostacyclin and prostacyclin. This makes it a valuable tool for studying the differential effects of prostacyclin analogs on various physiological processes. Additionally, its stability as an analog of prostacyclin allows for more controlled and reproducible experiments in research settings .
Properties
Molecular Formula |
C21H34O3 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
(5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-8-19(22)13-12-17-10-11-18-14-16(15-20(17)18)7-5-6-9-21(23)24/h7,12-13,17-20,22H,2-6,8-11,14-15H2,1H3,(H,23,24)/b13-12+,16-7-/t17-,18-,19+,20-/m1/s1 |
InChI Key |
MNUUSJMBYLYXGD-WABHOSQQSA-N |
SMILES |
CCCCCC(C=CC1CCC2C1CC(=CCCCC(=O)O)C2)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CC[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O |
Canonical SMILES |
CCCCCC(C=CC1CCC2C1CC(=CCCCC(=O)O)C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B1516153.png)
![1,3-Dimethyl-6,7,8,10-tetrahydropurino[9,8-b]diazepine-2,4,9-trione](/img/structure/B1516158.png)
![(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid](/img/structure/B1516159.png)
